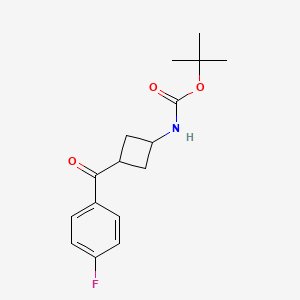

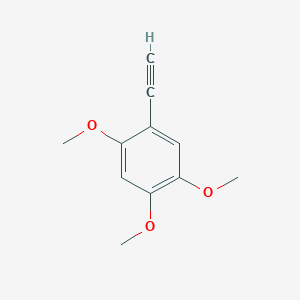

![molecular formula C20H18ClN3OS B2493148 4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-96-3](/img/structure/B2493148.png)

4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of antipyrine-like derivatives, including compounds with structural similarities to the subject compound, has been demonstrated through methods that yield good results and have been characterized spectroscopically. These processes often involve multi-component reactions (MCRs) in water, highlighting a trend towards greener chemistry principles. For example, the synthesis of pyrazolopyrazine derivatives via a one-pot MCR in aqueous media showcases the efficiency and environmental friendliness of these approaches (Khazaei et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure of these compounds often reveals intermolecular interactions that contribute significantly to their stability and reactivity. X-ray structure characterization and Hirshfeld surface analysis, along with DFT calculations, have been used to analyze the solid-state structures of similar molecules, showing that they are mainly stabilized by hydrogen bonds and electrostatic energy contributions. Such studies are crucial for understanding the molecular basis of the compound's reactivity and potential interactions in biological systems (Saeed et al., 2020).

Chemical Reactions and Properties

The reactivity of these compounds under various conditions has been explored, with studies showing that they can participate in a range of chemical reactions, offering versatile synthetic pathways for the development of new molecules with potential biological activities. The reaction mechanisms, including ANRORC rearrangements and interactions with different reagents, have been elucidated, providing insights into their chemical behavior (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, have been characterized, contributing to a deeper understanding of their stability and suitability for various applications. The study of their crystalline structure, in particular, has revealed the importance of intermolecular interactions in dictating their physical characteristics (Kranjc et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups, potential for derivatization, and stability under various conditions, have been thoroughly investigated. These studies provide valuable information for harnessing these compounds in the synthesis of new drugs or materials with specific desired properties. The exploration of their optoelectronic properties, for instance, has opened up new avenues for their application in light-emitting devices and other electronic applications (Zhao et al., 2004).

Scientific Research Applications

Chemical Synthesis and Biological Evaluation : This compound is involved in chemical synthesis processes. For instance, in the study of the synthesis of benzenesulfonamide derivatives, compounds with similar structures exhibited significant in vitro antitumor activity against certain cell lines (Fahim & Shalaby, 2019).

Structural and Optoelectronic Properties : Compounds with similar structures have been synthesized and studied for their structural and optoelectronic properties. Such studies are critical in the development of light-emitting devices and other electronic applications (Zhao et al., 2004).

Antimicrobial Activity : Some derivatives of this compound have been synthesized and tested for their antimicrobial activity. For example, compounds with similar structures have shown good inhibitory activity against various organisms (Sanjeeva Reddy et al., 2010).

Cytotoxic Activity in Cancer Research : Certain carboxamide derivatives of compounds with a similar structure have demonstrated potent cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research (Deady et al., 2003).

Antitubercular Activities : Derivatives of this compound have been synthesized and studied for their antitubercular activities, showing promise as lead molecules for drug development against tuberculosis (Nayak et al., 2016).

properties

IUPAC Name |

4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c1-12-3-8-18(13(2)9-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXFGBZFRPPSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

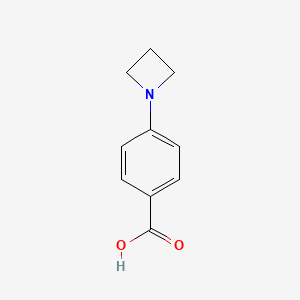

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)

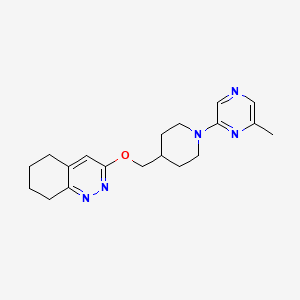

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)

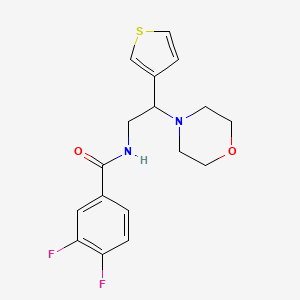

![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)

![2-(4-isopropylphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2493074.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2493077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2493082.png)

![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2493085.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)